molecular formula C9H11N3OS B13172101 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13172101
M. Wt: 209.27 g/mol
InChI Key: IPSASVXAFNIPHP-UHFFFAOYSA-N
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Description

6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . This reaction is often carried out in polar aprotic solvents such as dichloromethane or acetonitrile under reflux conditions . The formylation of 6-aryl imidazo[2,1-b]thiazoles can be performed using the Vilsmeier-Haack reaction, which involves the use of POCl3 and DMF in chloroform at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the CAR receptor, sets it apart from other similar compounds .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11N3OS/c1-3-11(2)8-7(6-13)12-4-5-14-9(12)10-8/h4-6H,3H2,1-2H3

InChI Key

IPSASVXAFNIPHP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(N2C=CSC2=N1)C=O

Origin of Product

United States

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